![molecular formula C45H50F3N8O7PS B585417 6-Thio-DG cep CAS No. 146691-59-0](/img/structure/B585417.png)
6-Thio-DG cep
Vue d'ensemble
Description
6-Thio-dG-CE Phosphoramidite, also known as 6-Thio-dG cep, is a nucleoside analog and telomerase substrate . It is recognized by telomerase and is incorporated into de novo synthesized telomeres . The chemical formula of 6-Thio-dG cep is C45H50F3N8O7PS .
Molecular Structure Analysis
The molecular formula of 6-Thio-dG cep is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular structure of 6-Thio-dG, a related compound, is available on ChemSpider .Chemical Reactions Analysis
6-Thio-dG cep is recognized by telomerase and is incorporated into de novo synthesized telomeres . This results in modified telomeres, leading to telomere dysfunction, but only in cells expressing telomerase .Physical And Chemical Properties Analysis
The molecular formula of 6-Thio-dG cep is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular weight of 6-Thio-dG, a related compound, is 283.31 .Applications De Recherche Scientifique
Antitumor Activity in Gliomas
6-Thio-DG has shown promising results in the treatment of gliomas, a type of tumor that occurs in the brain and spinal cord . It has been effective in both human and mouse glioma cell lines, with no obvious toxicity against normal astrocytes . The compound induces telomeric DNA damage, which is a primary antitumor mechanism .
Treatment of Temozolomide-Resistant Gliomas
In addition to its efficacy in treating gliomas, 6-Thio-DG has also demonstrated effectiveness in glioma cell lines that have acquired resistance to temozolomide, a chemotherapy drug commonly used to treat certain brain cancers .
Induction of Apoptotic Cell Death
6-Thio-DG has been found to induce apoptotic cell death in glioma cell lines grown as neurospheres . This means it can trigger programmed cell death, which is a way of eliminating cells that are no longer needed or are a threat to the organism.
Inhibition of Cell Invasion, Stem Cell, and Proliferation Pathways
Integrated computational analyses of transcriptomic and proteomic data indicated that 6-Thio-DG significantly inhibited cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis .
Treatment of High-Risk Neuroblastoma
6-Thio-DG is a promising targeted agent for the treatment of high-risk neuroblastoma, a type of cancer that forms in certain types of nerve tissue . It has shown pre-clinical efficacy in neuroblastoma models .
Telomerase Targeting in Various Cancers
6-Thio-DG is a telomerase targeting drug that has shown efficacy in various cancers, including melanoma, non-small cell lung cancer, and pediatric brain tumor models .
Activation of Immune Responses
The modified nucleotide 6-Thio-DG induces telomerase-dependent telomeric DNA modification, DNA damage responses, and selective cancer cell death. It also activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .
Clinical Trials
6-Thio-DG is currently undergoing clinical trials, which will provide more information about its safety, effectiveness, and potential side effects .
Mécanisme D'action
Target of Action
The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .
Mode of Action
THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .
Biochemical Pathways
The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .
Pharmacokinetics
It is known that thio is a small molecule and is currently in clinical development
Result of Action
The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .
Action Environment
The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas
Orientations Futures
6-Thio-dG cep is currently being advanced in a Phase 2 clinical study in Non-Small Cell Lung Cancer (NSCLC) . The study tests the hypothesis that lower doses of 6-Thio-dG cep administered prior to Libtayo treatment would enhance and prolong responses in subjects with advanced NSCLC who did not respond or progressed after first-line treatment with a checkpoint inhibitor . Multiple milestones are on target for 2024 as enrollment continues in the trial .
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFZLDCSJOHHT-UMFTULFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50F3N8O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.